1-(2-Chlorobenzenesulfonyl)piperidine
Description
1-(2-Chlorobenzenesulfonyl)piperidine is a sulfonamide-substituted piperidine derivative characterized by a sulfonyl group (-SO₂-) bridging a 2-chlorophenyl ring and a piperidine nitrogen. This compound is synthesized via nucleophilic substitution, where piperidine reacts with 2-chlorobenzenesulfonyl chloride under controlled conditions (e.g., in acetonitrile with a base) . The sulfonyl group enhances stability compared to sulfinyl or amide analogs, as sulfonamides resist hydrolysis and oxidation under physiological conditions . X-ray crystallography confirms the trans configuration of the piperidine ring in N-sulfonyl derivatives, which is critical for maintaining structural rigidity .
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJDLQIAQLYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzenesulfonyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chlorobenzenesulfonyl)piperidine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzenesulfonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of reduced derivatives of the piperidine ring.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
1-(2-Chlorobenzenesulfonyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chlorobenzenesulfonyl)piperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Sulfonyl vs. Sulfinyl and Amide Derivatives
- 1-[(2-Chlorophenyl)sulfinyl]piperidine (6t) : The sulfinyl (-SO-) group is less oxidized than the sulfonyl group, making it more prone to decomposition. For instance, sulfinyl derivatives decompose rapidly when concentrated but stabilize at low temperatures (−20 °C) in solution . In contrast, 1-(2-chlorobenzenesulfonyl)piperidine is stable at room temperature due to the fully oxidized sulfonyl moiety .
- N-Trifluoroacetylpiperidine (B) : Amide derivatives exhibit reduced basicity compared to sulfonamides. Quantum mechanical calculations reveal that sulfonamide nitrogen atoms retain higher basicity, enhancing their ability to form hydrogen bonds in biological systems .
Halogen-Substituted Analogues
- 1-(2-Bromobenzenesulfonyl)piperidine: Bromine substitution increases molecular weight (328.3 g/mol vs. However, steric bulk from bromine may reduce conformational flexibility .
- 1-(4-Chlorophenyl)piperidine-2,6-dione : The ketone groups at positions 2 and 6 introduce hydrogen-bonding sites, altering solubility and enzyme-binding profiles compared to the sulfonyl derivative .
Conformational and Pharmacological Comparisons
Impact of Substituent Orientation on Binding
Docking studies of piperidine derivatives targeting sigma-1 receptors (S1R) reveal that substituent orientation critically affects binding. For example:
- 1-(3-Phenylbutyl)piperidine analogs : Compounds with hydrophobic groups at position 4 of the piperidine (e.g., larger alkyl chains) exhibit RMSD values >4 Å when compared to the reference ligand RC-33. These groups reorient toward helices α4/α5, optimizing hydrophobic interactions within the cavity .
- 1-(2-Chlorobenzenesulfonyl)piperidine : The sulfonyl group directs the 2-chlorophenyl moiety into a distinct subpocket, favoring salt-bridge interactions with Glu172 (a key residue in S1R ligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
